1-(2-chloropyridine-4-carbonyl)-2-methyl-5-nitro-2,3-dihydro-1H-indole
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Overview
Description
1-(2-Chloropyridine-4-carbonyl)-2-methyl-5-nitro-2,3-dihydro-1H-indole is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloropyridine-4-carbonyl)-2-methyl-5-nitro-2,3-dihydro-1H-indole typically involves multiple steps, starting with the preparation of the core indole structure. The nitration and chlorination reactions are crucial in introducing the nitro and chloro groups, respectively. The reaction conditions often require careful control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN) or ammonia (NH3).
Major Products Formed: The major products formed from these reactions include various derivatives of the indole core, such as hydroxylated, aminated, or halogenated versions of the compound.
Scientific Research Applications
1-(2-Chloropyridine-4-carbonyl)-2-methyl-5-nitro-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a tool in studying biological processes, particularly those involving nitrogen-containing compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, can participate in redox reactions, influencing biological processes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Chloropyridine-4-carbonyl chloride
Methyl 2-chloropyridine-4-carboxylate
2-Chloroisonicotinoyl chloride
This compound's unique combination of functional groups and its potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock even more uses and benefits.
Would you like to know more about any specific aspect of this compound?
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-(2-methyl-5-nitro-2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3/c1-9-6-11-7-12(19(21)22)2-3-13(11)18(9)15(20)10-4-5-17-14(16)8-10/h2-5,7-9H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXUOPLMAWGCEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)C3=CC(=NC=C3)Cl)C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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